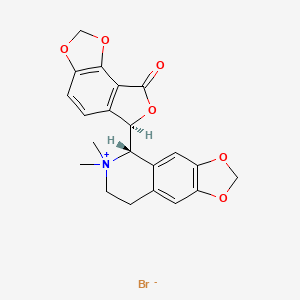
メトブロミドビククリン
概要
説明
Bicuculline methobromide is a water-soluble derivative of (+)-bicuculline . It is a phthalide-isoquinoline compound that acts as a competitive antagonist of GABA A receptors .
Molecular Structure Analysis
The molecular structure of Bicuculline methobromide is characterized by an isoquinoline moiety linked to phthalide . Its empirical formula is C21H20BrNO6, and it has a molecular weight of 462.29 .Chemical Reactions Analysis
Bicuculline methobromide primarily acts on the ionotropic GABA A receptors, which are ligand-gated ion channels concerned chiefly with the passing of chloride ions across the cell membrane .Physical And Chemical Properties Analysis
Bicuculline methobromide is a solid substance that is white in color . It is soluble in water and ethanol . It has an optical activity of [α]25/D −102.7°, c = 0.9 in methanol (lit.) .In Vivo
Bicuculline methobromide has been used in a variety of in vivo studies to study the effects of GABA-A receptor inhibition on a variety of biological processes. Bicuculline methobromide has been used to study the effects of GABA-A receptor inhibition on neuronal excitability, synaptic transmission, and neuronal plasticity. Bicuculline methobromide has also been used to study the effects of GABA-A receptor inhibition on behavior, learning, and memory.
In Vitro
Bicuculline methobromide has also been used in a variety of in vitro studies to study the effects of GABA-A receptor inhibition on a variety of biological processes. Bicuculline methobromide has been used to study the effects of GABA-A receptor inhibition on neuronal excitability, synaptic transmission, and neuronal plasticity. Bicuculline methobromide has also been used to study the effects of GABA-A receptor inhibition on cell proliferation, cell differentiation, and gene expression.
作用機序
Target of Action
Bicuculline methobromide primarily targets the ionotropic GABA A receptors , which are ligand-gated ion channels . These receptors are chiefly concerned with the passing of chloride ions across the cell membrane, thus promoting an inhibitory influence on the target neuron . They are the major targets for benzodiazepines, z-drugs, and related anxiolytic drugs .
Mode of Action
Bicuculline methobromide acts as a competitive antagonist of GABA A receptors . It blocks the inhibitory action of GABA receptors, thereby increasing neuronal activity . In addition to being a potent GABA A receptor antagonist, bicuculline methobromide can also be used to block Ca 2+ -activated potassium channels .
Biochemical Pathways
The action of bicuculline methobromide affects the GABAergic neurotransmission pathway . By blocking the GABA A receptors, it disrupts the normal flow of chloride ions, which in turn affects the neuron’s membrane potential and disrupts the balance between excitatory and inhibitory signals . This can lead to increased neuronal activity and potentially induce convulsions .
Pharmacokinetics
, which can influence its absorption and distribution in the body. The occurrence of convulsions induced by bicuculline methobromide is consistent with the drug’s pharmacokinetics .
Result of Action
The primary result of bicuculline methobromide’s action is the induction of clonic tonic convulsions in mammals . This is due to its antagonistic effect on GABA A receptors, which disrupts the balance of excitatory and inhibitory signals in the nervous system . This property is utilized in laboratories around the world in the in vitro study of epilepsy .
Action Environment
The action of bicuculline methobromide can be influenced by various environmental factors. For instance, its stability and solubility can be affected by factors such as temperature and pH . .
生物活性
Bicuculline methobromide has been shown to have a variety of biological activities. Bicuculline methobromide has been shown to inhibit neuronal excitability, synaptic transmission, and neuronal plasticity. Bicuculline methobromide has also been shown to inhibit cell proliferation, cell differentiation, and gene expression. Bicuculline methobromide has also been shown to inhibit the release of neurotransmitters, including glutamate, dopamine, and serotonin.
Biochemical and Physiological Effects
Bicuculline methobromide has been shown to have a variety of biochemical and physiological effects. Bicuculline methobromide has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase, catechol-O-methyltransferase, and acetylcholinesterase. Bicuculline methobromide has also been shown to inhibit the activity of ion channels, such as potassium channels, calcium channels, and sodium channels.
実験室実験の利点と制限
Bicuculline methobromide has several advantages for laboratory experiments. Bicuculline methobromide is highly soluble in water, which makes it easy to prepare and use in experiments. Bicuculline methobromide is also non-toxic, which makes it safe to use in experiments. Bicuculline methobromide is also relatively inexpensive, which makes it cost-effective for laboratory experiments.
However, Bicuculline methobromide also has some limitations for laboratory experiments. Bicuculline methobromide is not very stable, which makes it difficult to store for long periods of time. Bicuculline methobromide is also not very selective, which makes it difficult to use in experiments that require precise control of GABA-A receptor inhibition.
将来の方向性
There are a variety of potential future directions for research using Bicuculline methobromide. Bicuculline methobromide could be used to study the effects of GABA-A receptor inhibition on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Bicuculline methobromide could also be used to study the effects of GABA-A receptor inhibition on depression and anxiety. Bicuculline methobromide could also be used to study the effects of GABA-A receptor inhibition on addiction and substance abuse. Bicuculline methobromide could also be used to study the effects of GABA-A receptor inhibition on pain and inflammation. Bicuculline methobromide could also be used to study the effects of GABA-A receptor inhibition on the immune system. Bicuculline methobromide could also be used to study the effects of GABA-A receptor inhibition on cancer. Bicuculline methobromide could also be used to study the effects of GABA-A receptor inhibition on aging and longevity. Bicuculline methobromide could also be used to study the effects of GABA-A receptor inhibition on sleep and circadian rhythms. Bicuculline methobromide could also be used to study the effects of GABA-A receptor inhibition on learning and memory. Bicuculline methobromide could also be used to study the effects of GABA-A receptor inhibition on cognitive function. Finally, Bicuculline methobromide could also be used to study the effects of GABA-A receptor inhibition on behavior.
科学的研究の応用
神経生理学的研究
メトブロミドビククリンは、GABA_A受容体拮抗剤としての役割を果たすことから、神経生理学的研究で広く使用されています。 脳の主要な抑制性神経伝達物質であるGABAの作用を阻害するため、研究者は抑制性シグナルの減少が神経活動に与える影響を研究することができます .
てんかんと発作の研究
この化合物は、哺乳類モデルで発作様活動を誘発できるため、てんかん研究において不可欠です。これは、発作のメカニズムと潜在的な治療法を理解するのに役立ちます .
痛覚の知覚
研究者は、髄腔内に投与した場合の顎筋の筋電図(EMG)活動に対する影響を観察することにより、メトブロミドビククリンを使用して痛覚の知覚を研究しています .
遺伝毒性アッセイ
毒物学では、メトブロミドビククリンは、DNA損傷応答と細胞死を誘発する化合物を特定するために、ハイスループット遺伝毒性アッセイで使用されてきました .
イオンチャネルの研究
Ca^2+活性化カリウム(SK)チャネルを阻害することが報告されており、細胞内のこれらのイオンチャネルの機能に関する洞察を提供しています .
受容体結合研究
メトブロミドビククリンは、特に放射性標識されたバージョンを用いた受容体結合研究で使用され、GABA受容体の特性と機能を調べています .
Safety and Hazards
生化学分析
Biochemical Properties
Bicuculline methobromide primarily interacts with ionotropic GABA A receptors, which are ligand-gated ion channels concerned chiefly with the passing of chloride ions across the cell membrane . This interaction promotes an inhibitory influence on the target neuron . These receptors are the major targets for benzodiazepines, z-drugs, and related anxiolytic drugs . In addition to being a potent GABA A receptor antagonist, bicuculline methobromide can be used to block Ca 2+ -activated potassium channels .
Cellular Effects
Bicuculline methobromide has significant effects on various types of cells and cellular processes. It reduces both spontaneous inhibitory post synaptic currents (IPSC) and evoked IPSCs . It is commonly used to reduce levels of inhibition by blocking the actions of the neurotransmitter GABA . It was effective at concentrations of 1 mM with complete receptor blockade at 100 μM .
Molecular Mechanism
The molecular mechanism of action of bicuculline methobromide involves its competitive antagonism of GABA A receptors. It displaces GABA from the agonist binding site to prevent receptor activation . It also acts as a negative allosteric inhibitor of channel opening to inhibit GABA A receptor activation by anaesthetic agents . Additionally, it shows activity at SK calcium-activated potassium channels, nicotinic acetylcholine receptors and acetylcholinesterase .
Temporal Effects in Laboratory Settings
In laboratory settings, bicuculline methobromide has been shown to be stable for long periods in aqueous solution . It markedly and dose-dependently reduces auditory steady-state response (ASSR) signals, with significant reductions observed between 10 and 30 minutes post-dose .
Dosage Effects in Animal Models
In animal models, the effects of bicuculline methobromide vary with different dosages. It has been observed to markedly and dose-dependently reduce ASSR signals in free-moving rats . It was effective at concentrations of 1, 2, and 4 mg/kg .
特性
IUPAC Name |
(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXCECYGGMGBHD-GRTNUQQKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216233 | |
| Record name | Bicuculline methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66016-70-4, 73604-30-5 | |
| Record name | Bicuculline methobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicuculline methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 66016-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bicuculline Methobromide interact with its target and what are the downstream effects?
A: Bicuculline Methobromide acts as a competitive antagonist at γ-aminobutyric acid type A (GABAA) receptors. [, , ] It binds to the receptor, preventing the natural neurotransmitter, GABA, from binding and activating the receptor. [, , , ] This blockade inhibits the influx of chloride ions into the neuron, preventing neuronal hyperpolarization and leading to increased neuronal excitability. [, , , ] This mechanism is responsible for its convulsant properties. [, ]
Q2: What is the structural characterization of Bicuculline Methobromide?
A: Bicuculline Methobromide is a complex alkaloid with the molecular formula C20H20BrNO6 and a molecular weight of 462.3 g/mol. [, ] Detailed spectroscopic data, including NMR and IR spectra, can be found in various chemical databases and publications.
Q3: Can you describe the SAR (Structure-Activity Relationship) of Bicuculline Methobromide?
A: The presence of the lactone ring and the quaternary nitrogen are crucial for the antagonistic activity of Bicuculline Methobromide. [] Modifications to these structural features can significantly impact its potency and selectivity. For instance, the (+)-enantiomer of Bicuculline is a more potent antagonist than the (−)-enantiomer. []
Q4: What are the in vitro and in vivo efficacy studies conducted with Bicuculline Methobromide?
A: Bicuculline Methobromide has been extensively used in various in vitro preparations, including rat brain synaptic membranes, [, , , ] cultured hippocampal neurons, [] and the isolated frog spinal cord, [] to study GABAA receptor function. It has also been used in in vivo studies to investigate the role of GABAergic neurotransmission in various physiological processes, including pain perception [] and auditory processing. [, ]
Q5: Is there any information about resistance and cross-resistance with Bicuculline Methobromide?
A: While specific resistance mechanisms to Bicuculline Methobromide have not been extensively studied, prolonged exposure to GABA antagonists might lead to compensatory changes in GABAA receptor expression or function, potentially leading to tolerance or reduced efficacy. [, ]
Q6: What is known about the toxicology and safety profile of Bicuculline Methobromide?
A: Bicuculline Methobromide is a potent convulsant agent and its use is primarily restricted to research settings. [] Systemic administration can induce seizures, highlighting the importance of careful dose selection and administration in experimental settings. [, ]
Q7: Are there any alternative compounds or substitutes for Bicuculline Methobromide?
A: Several other GABA antagonists exist, including picrotoxin, gabazine, and pentylenetetrazol, each with its own pharmacological profile and selectivity for different GABAA receptor subtypes. [, , ] The choice of antagonist depends on the specific research question and experimental system.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



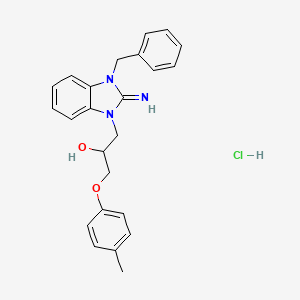
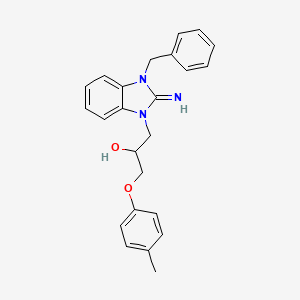
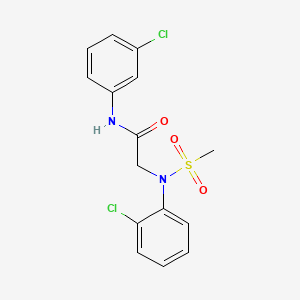
![5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol](/img/structure/B1663104.png)
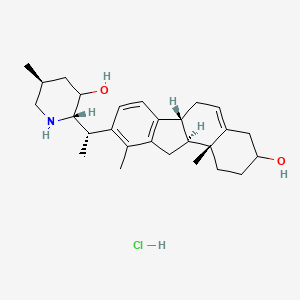

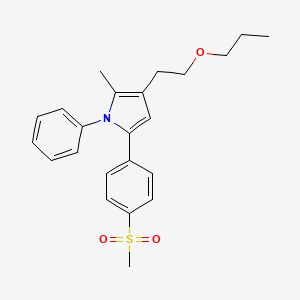
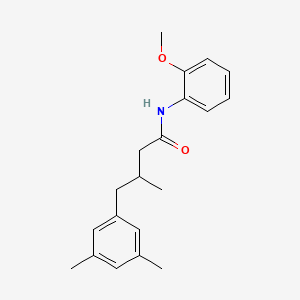
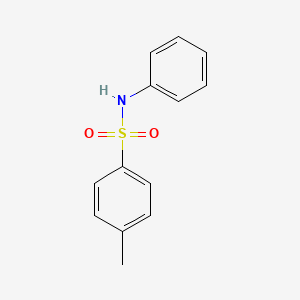
![2-[[6-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B1663112.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate](/img/structure/B1663113.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide](/img/structure/B1663115.png)
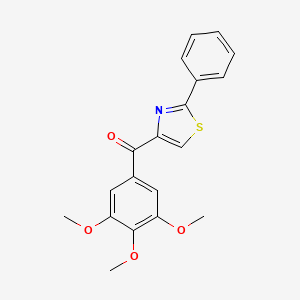
![4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B1663122.png)